molecular formula C16H20BrClO3 B1293361 3'-Bromo-4'-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898757-23-8

3'-Bromo-4'-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No.: B1293361
CAS No.: 898757-23-8
M. Wt: 375.7 g/mol
InChI Key: HTIWLMHMBRSJQD-UHFFFAOYSA-N
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Description

3’-Bromo-4’-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is an organic compound characterized by its complex structure, which includes bromine, chlorine, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-4’-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves multiple steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed reaction of acetone with formaldehyde, forming 5,5-dimethyl-1,3-dioxane.

    Halogenation: The aromatic ring is brominated and chlorinated using bromine and chlorine in the presence of a suitable catalyst, such as iron(III) chloride.

    Coupling Reaction: The halogenated aromatic compound is then coupled with the dioxane derivative through a Friedel-Crafts acylation reaction, using aluminum chloride as a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for safety, cost, and efficiency. Continuous flow reactors might be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Oxidized derivatives of the dioxane ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phenones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3’-Bromo-4’-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone serves as a versatile intermediate for the synthesis of more complex molecules. Its halogenated aromatic ring allows for further functionalization through various substitution reactions.

Biology and Medicine

This compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The presence of the dioxane ring and halogen atoms can influence the compound’s biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism by which 3’-Bromo-4’-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The halogen atoms can enhance binding affinity through halogen bonding, while the dioxane ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3’-Bromo-4’-chloroacetophenone: Similar in structure but lacks the dioxane ring.

    4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone: Similar but without the halogen atoms.

Uniqueness

3’-Bromo-4’-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is unique due to the combination of its halogenated aromatic ring and the dioxane ring

Properties

IUPAC Name

1-(3-bromo-4-chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrClO3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)11-6-7-13(18)12(17)8-11/h6-8,15H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIWLMHMBRSJQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2)Cl)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646071
Record name 1-(3-Bromo-4-chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-23-8
Record name 1-(3-Bromo-4-chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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